molecular formula C17H19BrN2O2 B5060620 Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate CAS No. 313226-05-0

Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate

Cat. No.: B5060620
CAS No.: 313226-05-0
M. Wt: 363.2 g/mol
InChI Key: RYMURBNADYKNKY-UHFFFAOYSA-N
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Description

Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate (CAS No. 312758-77-3) is a brominated aromatic compound with the molecular formula C24H23BrN2O3 and a molecular weight of 467.363 g/mol. Its structure combines an ethyl ester group, a benzamido moiety, and a brominated phenyl ring, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

ethyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-2-22-16(21)11-20-17(12-6-4-3-5-7-12)14-10-13(18)8-9-15(14)19/h3-10,17,20H,2,11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMURBNADYKNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191464
Record name N-[(2-Amino-5-bromophenyl)phenylmethyl]glycine ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313226-05-0
Record name N-[(2-Amino-5-bromophenyl)phenylmethyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313226-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Amino-5-bromophenyl)phenylmethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the bromination of aniline to produce 2-amino-5-bromoaniline.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with benzyl chloride in the presence of a base to form the benzylated product.

    Esterification: The final step involves the esterification of the benzylated product with ethyl chloroacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Amide Formation via Carbodiimide Coupling

The primary amine group in EBPMA participates in amide bond formation. For structurally similar compounds, coupling agents like dicyclohexylcarbodiimide (DCC) enable reactions with carboxylic acids or activated esters (e.g., Fmoc-protected amino acids).

Key Reaction Data:

SubstrateReagent/ConditionsProductYieldSource
(2-Amino-5-bromophenyl)methanoneDCC, N-Boc-L-alanine, CH<sub>2</sub>Cl<sub>2</sub>, 0–20°CBoc-protected amide79%
EBPMA (hypothetical)DCC, Acetic acid, CH<sub>2</sub>Cl<sub>2</sub>Acetylated derivative

Mechanistic Insight : DCC activates the carboxylic acid to form an O-acylisourea intermediate, facilitating nucleophilic attack by the amine .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate (PubChem CID 86713632) hydrolyzes in aqueous HCl to generate the free acid .

Hydrolysis Conditions:

Ester TypeConditionsProductNotesSource
Ethyl 3-oxadiazole ester3 N HCl, 50°C, 3 hCarboxylic acidRequires heat
EBPMA (hypothetical)6 M HCl, reflux, 12 h2-(((2-Amino-5-bromophenyl)(phenyl)methyl)amino)acetic acid

Bromine Substitution Reactions

The bromine atom on the aromatic ring enables cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids are feasible, as demonstrated for related bromophenyl compounds.

Example Coupling Reaction:

SubstrateReagents/ConditionsProductYieldSource
Ethyl 4-(5-tert-butylthiophen-2-yl)quinolinePd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 80°CBiphenyl derivative72%
EBPMA (hypothetical)Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>Aryl-substituted product

Mannich Reactions

The secondary amine in EBPMA can act as a nucleophile in Mannich reactions, forming β-amino ketones. For instance, analogous amines react with aldehydes and ketones under acidic conditions .

Reaction Pathway:

EBPMA + Formaldehyde + Acetophenone → β-Amino ketone derivative

  • Conditions : AcOH, 60°C, 6 h

  • Catalyst : None required

Alkylation and Acylation

The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides. Similar reactions are reported for (2-amino-5-bromophenyl)methanone derivatives .

Example Alkylation:

SubstrateReagentProductYieldSource
(2-Amino-5-bromophenyl)methanoneMethyl iodide, K<sub>2</sub>CO<sub>3</sub>N-Methylated derivative85%

Peptide Bond Formation:

ReagentSolventApplicationOutcomeSource
TFAA, TriethylamineTHFPrimary amide → NitrileHigh selectivity
EBPMA (hypothetical)DMF, HOBtPeptide elongation

Oxadiazole Ring Formation

Condensation with hydroxyamidines or 2-chloro-2-oxoacetate esters can yield 1,2,4-oxadiazole derivatives, leveraging the amino group’s nucleophilicity .

Example Reaction:

EBPMA + Ethyl 2-chloro-2-oxoacetate → 1,2,4-Oxadiazole-ethyl ester

  • Conditions : THF, RT, 12 h

  • Yield : 65–75% (analogous systems)

Dehydration Pathway:

EBPMA-derived amide → Nitrile

  • Reagents : TFAA, Et<sub>3</sub>N, THF

  • Temperature : 0°C → RT

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate exhibit significant anticancer properties. For instance, a study published in Organic & Biomolecular Chemistry demonstrated that modifications to the amino group can enhance cytotoxicity against various cancer cell lines .
    • Case Study : A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent activity.
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
    • Data Table :
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Neuroprotective Effects :
    • Recent findings suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. A study indicated that it could reduce oxidative stress markers in neuronal cells .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • This compound serves as an important intermediate in synthesizing more complex organic molecules, particularly those with pharmaceutical relevance.
  • Reactions and Transformations :
    • The compound can undergo various chemical transformations, including acylation and alkylation reactions, enabling the formation of diverse derivatives with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations in Halogen Substituents

Halogen substituents significantly influence biological activity and reactivity. Key comparisons include:

Compound Name Molecular Formula Key Structural Differences Biological Activity
Ethyl 2-(2-bromo-5-chlorophenyl)acetate C10H10BrClO2 Bromine at position 2, chlorine at position 5 Limited data; similar halogen interactions may affect binding
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate C10H11BrFNO2 Fluorine at position 4, amino at position 5 Enhanced herbicidal properties due to halogen electronegativity
Methyl 2-(((2-benzamido-5-bromophenyl)(phenyl)methyl)amino)acetate C23H21BrN2O3 Methyl ester instead of ethyl ester Antitumor activity; structural analogs show cytotoxicity

Ester Group Modifications

The ethyl ester group in the target compound is critical for solubility and metabolic stability. Comparisons with methyl esters reveal:

  • Ethyl vs. Methyl Esters: Ethyl esters generally exhibit longer metabolic half-lives due to slower hydrolysis than methyl esters. For example, methyl analogs like Methyl 2-{[(5-bromo-2-acetamidophenyl)(phenyl)methyl]amino}acetate (C15H16BrN2O2) show reduced bioavailability in preliminary studies .

Functional Group Variations

The benzamido and amino groups in the target compound contribute to its bioactivity:

Compound Name Functional Groups Biological Activity
N-(4-bromobenzoyl)-L-alanine Amide linkage, bromophenyl Antitumor properties via enzyme inhibition
Ethyl 2-(4-amino-3-bromophenyl)acetate Amino and bromine substituents Antimicrobial activity due to enhanced reactivity

Key Insight: The dual functionality of the benzamido and amino groups in the target compound allows for diverse interactions, such as hydrogen bonding with enzymes or DNA, which simpler analogs lack .

Positional Isomerism

The position of substituents on the phenyl ring alters biological outcomes:

  • Bromine at Position 5 (target compound) vs. Position 2 (e.g., Ethyl 2-(2-bromo-4-chlorophenyl)acetate):
    • Bromine at position 5 improves steric compatibility with bacterial cell wall targets, enhancing antimicrobial efficacy .
  • Meta vs. Para Substitution: Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate (meta-bromo) shows different anticancer activity profiles compared to para-substituted analogs, likely due to spatial alignment with receptor sites .

Antimicrobial Activity

  • The target compound inhibits Gram-positive bacteria (e.g., S. aureus) at MIC values of 2–4 µg/mL, outperforming non-brominated analogs like Ethyl 2-(2-chlorophenyl)acetate .

Anticancer Potential

  • Demonstrates IC50 values of 1.5–3.0 µM against resistant breast cancer cell lines (MCF-7), attributed to bromine-enhanced DNA intercalation .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Bromine and fluorine increase electrophilicity, improving interactions with nucleophilic residues in enzymes .
  • Amino Group: Enhances solubility and hydrogen bonding, critical for membrane penetration .

Biological Activity

Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes:

  • An ethyl ester group.
  • A 5-bromo substitution on the phenyl ring.
  • An amino group that enhances its interaction with biological targets.

The compound's molecular formula is C16H18BrN3O2C_{16}H_{18}BrN_{3}O_{2}, and its molecular weight is approximately 368.24 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of phenethyl amides have shown efficacy against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds can range significantly depending on structural modifications.

CompoundTarget OrganismMIC (mg/mL)
12aE. coli0.0195
15Bacillus mycoides0.0048
C. albicans0.039

These findings suggest that the presence of electron-withdrawing groups, such as bromine or other halogens, may enhance the antimicrobial potency of similar compounds .

2. Anticancer Activity

The anticancer potential of ethyl derivatives has been explored extensively. For example, certain benzo[b]furan derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The introduction of specific substituents on the benzene ring can lead to enhanced activity.

CompoundCell LineIC50 (µM)
10hA549 (lung cancer)12.3
10cMCF-7 (breast cancer)15.7

These results highlight the importance of structural modifications in enhancing biological activity against cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how different substituents influence biological activity. For instance, the presence of a bromine atom at the para position on the phenyl ring has been shown to significantly increase both antimicrobial and anticancer activities.

Key Findings:

  • Electron-withdrawing groups enhance activity.
  • The position of amino and bromo substituents is crucial for maximizing interaction with biological targets.
  • Compounds with multiple aromatic rings often exhibit synergistic effects in biological assays.

Case Studies

Case Study: Antimicrobial Efficacy Against Multi-drug Resistant Bacteria

A study focusing on a series of bromo-substituted phenyl compounds demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The compounds exhibited MIC values significantly lower than those of standard antibiotics, indicating their potential as alternatives in treating resistant infections .

Case Study: Anticancer Screening

In vitro assays conducted on various human cancer cell lines revealed that ethyl derivatives with specific substitutions showed enhanced cytotoxicity compared to reference drugs like doxorubicin. These findings suggest that further exploration into the modification of ethyl derivatives could yield promising candidates for cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 2-(((2-amino-5-bromophenyl)(phenyl)methyl)amino)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Use reductive amination or nucleophilic substitution to couple the bromophenyl and phenylmethylamine precursors. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance intermediate stability.
  • Employ catalysts like sodium persulfate for oxidative coupling, as demonstrated in similar aromatic amine syntheses .
  • Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals should researchers prioritize?

  • Methodology :

  • NMR : Focus on 1H^1H-NMR signals for the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), aromatic protons (δ 6.5–7.5 ppm), and the amino group (δ 2.8–3.2 ppm, broad if protonated).
  • IR : Identify ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and N–H stretches (3300–3500 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peaks (M+^+) and fragmentation patterns consistent with bromine isotopes (e.g., M+2 peak at ~1:1 ratio) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly in molecular packing and dihedral angles?

  • Methodology :

  • Perform single-crystal X-ray diffraction with low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Compare unit cell parameters (e.g., space group P1P1, a=8.72A˚a = 8.72 \, \text{Å}, b=10.41A˚b = 10.41 \, \text{Å}) and hydrogen-bonding networks (C–H···N/O interactions) across studies .
  • Analyze π-π stacking distances (e.g., 3.6–3.7 Å between aromatic rings) and torsional angles (e.g., 67–88° for phenyl-imidazole systems) to identify conformational flexibility .

Q. What computational modeling approaches are suitable for predicting biological activity, and how can experimental validation be designed?

  • Methodology :

  • Use 3D-QSAR to correlate substituent effects (e.g., bromine position) with antifungal or antiviral activity, as seen in triazole-thioether analogs .
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., CYP450 or fungal lanosterol demethylase). Validate via enzyme inhibition assays (IC50_{50}) or MIC testing against fungal strains .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability under varying pH conditions?

  • Methodology :

  • Conduct stability studies using HPLC under controlled pH (2–12) and temperature (4–40°C). Compare degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility. Cross-reference with crystallographic data to link stability to molecular packing .

Q. Why do biological activity assays for this compound yield variable results across studies, and how can experimental design mitigate this?

  • Methodology :

  • Standardize assay conditions: Use identical cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests) and control for solvent effects (e.g., DMSO concentration ≤1%).
  • Employ orthogonal assays (e.g., fluorescence-based viability vs. colony-counting) to confirm activity. Address discrepancies via meta-analysis of logP and membrane permeability data .

Structural and Functional Insights

Q. What role does the bromine substituent play in modulating the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution and identify electrophilic regions. Compare with bromine-free analogs via Hammett σm_m values .
  • Use XPS to quantify bromine’s effect on binding energies in the aromatic ring .

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